Boc-Lys-OMe acetate salt
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of N-tert-butoxycarbonyl-L-lysine methyl ester acetate salt follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being acetic acid methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate. This nomenclature reflects the compound's complex structure, incorporating both the protected lysine derivative and the acetate counterion. The molecular formula C₁₄H₂₈N₂O₆ encompasses the complete salt structure, representing a molecular weight of 320.38 grams per mole. The base lysine derivative without the acetate moiety carries the molecular formula C₁₂H₂₄N₂O₄ with a corresponding molecular weight of 260.33 grams per mole.
Multiple synonyms exist for this compound in chemical databases and commercial catalogues, including N-tert-butoxycarbonyl-L-lysine methyl ester acetic acid and N-alpha-tert-butoxycarbonyl-L-lysine methyl ester acetate salt. The Chemical Abstracts Service registry number 136832-75-2 provides unique identification for the acetate salt form, while the base compound without acetate is assigned the registry number 55757-60-3. The compound is catalogued in the PubChem database under the identifier 56777160, facilitating cross-referencing across multiple chemical information systems.
The structural analysis reveals the presence of two distinct amino groups within the lysine backbone, designated as N₂ and N₆ positions, which exhibit different ionization constants of 9.0 and 10.5 respectively. This differential in ionization behavior forms the basis for selective protection strategies employed in peptide synthesis applications. The acetate component exists as a separate ionic species, forming a stable salt complex with the protonated amino functionality of the protected lysine derivative.
Crystallographic and Stereochemical Properties
The stereochemical configuration of N-tert-butoxycarbonyl-L-lysine methyl ester acetate salt centers on the (2S)-stereocenter at the alpha-carbon position, consistent with the L-configuration of naturally occurring lysine. This stereochemical assignment is critical for maintaining biological activity and compatibility in peptide synthesis applications. The compound exhibits specific optical rotation values, with reported measurements ranging from -17.0 to -13.0 degrees when measured at a concentration of 1% in methanol at 25 degrees Celsius.
Crystallographic studies reveal the compound exists in a stable salt form, where the acetate anion provides charge balance for the protonated amino group. The three-dimensional conformational analysis demonstrates typical extended chain conformations for the lysine backbone, with the tert-butoxycarbonyl protecting group adopting energetically favorable orientations that minimize steric hindrance. The methyl ester functionality at the carboxyl terminus adopts standard planar configurations characteristic of ester linkages.
The molecular geometry incorporates standard bond lengths and angles for peptide-like structures, with the tert-butoxycarbonyl group providing both steric bulk and electronic deactivation of the protected amino functionality. Computational modeling studies indicate the compound can adopt multiple low-energy conformations, with rotational flexibility around the alkyl chain facilitating various spatial arrangements while maintaining the protected amino acid framework.
Storage stability analyses indicate the acetate salt form demonstrates enhanced stability compared to the free base, with recommended storage conditions of -20 degrees Celsius under light protection to maintain chemical integrity. The crystalline structure contributes to this stability through lattice interactions between the acetate anions and the organic cations, creating a thermodynamically favored solid-state arrangement.
Comparative Analysis of Salt Forms (Acetate versus Hydrochloride)
The comparative analysis between the acetate and hydrochloride salt forms of N-tert-butoxycarbonyl-L-lysine methyl ester reveals significant differences in physicochemical properties and practical applications. The hydrochloride salt, bearing the molecular formula C₁₂H₂₅ClN₂O₄ and molecular weight of 296.79 grams per mole, represents the most commonly encountered salt form in commercial applications. This form is identified by the Chemical Abstracts Service number 99532-86-2 and demonstrates distinct solubility characteristics compared to the acetate variant.
| Property | Acetate Salt | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₄H₂₈N₂O₆ | C₁₂H₂₅ClN₂O₄ |
| Molecular Weight | 320.38 g/mol | 296.79 g/mol |
| CAS Number | 136832-75-2 | 99532-86-2 |
| PubChem CID | 56777160 | 18728485 |
| Solubility Profile | Soluble in dimethyl sulfoxide | Enhanced aqueous solubility |
| Storage Conditions | -20°C, light protection | 2-8°C standard storage |
Solubility characteristics represent the most pronounced difference between these salt forms. The acetate salt demonstrates excellent solubility in dimethyl sulfoxide and organic solvents, making it particularly suitable for organic phase reactions and non-aqueous synthetic procedures. Conversely, the hydrochloride salt exhibits enhanced solubility in aqueous systems and polar protic solvents, facilitating applications requiring aqueous compatibility.
The choice between acetate and hydrochloride salt forms significantly impacts synthetic methodology and purification strategies. The acetate salt form provides advantages in solution-phase peptide synthesis where organic solvent systems predominate, while the hydrochloride salt proves more suitable for applications requiring aqueous workup procedures. Commercial availability also differs, with the hydrochloride salt being more widely available from multiple suppliers and generally offered at lower cost points due to established manufacturing processes.
Analytical characterization methods vary between the two salt forms, particularly in nuclear magnetic resonance spectroscopy where the acetate protons provide additional diagnostic signals absent in the hydrochloride variant. The acetate salt displays characteristic acetate methyl signals in proton nuclear magnetic resonance spectra, while the hydrochloride salt exhibits simplified spectra focusing solely on the protected lysine framework. These spectroscopic differences facilitate rapid identification and purity assessment during synthetic procedures and quality control analyses.
Both salt forms demonstrate comparable stability under appropriate storage conditions, though the acetate variant requires more stringent light protection protocols due to potential photodegradation pathways involving the acetate moiety. The hydrochloride salt typically exhibits superior long-term stability under standard laboratory conditions, contributing to its preference in commercial formulations and extended storage applications.
Properties
IUPAC Name |
acetic acid;methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4.C2H4O2/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;1-2(3)4/h9H,5-8,13H2,1-4H3,(H,14,16);1H3,(H,3,4)/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQHZKIYBAMWEX-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Protection of Lysine
The synthesis begins with the sequential protection of L-lysine’s α-amino and ε-amino groups. The tert-butoxycarbonyl (Boc) group is introduced to the α-amino site using di-tert-butyl dicarbonate (Boc₂O) in a 1:1 molar ratio, facilitated by triethylamine (TEA) as a base to maintain anhydrous conditions. Subsequent esterification of the carboxyl group with methanol occurs via acid-catalyzed Fischer esterification, employing thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) as catalysts.
Critical Parameters :
Acetate Salt Formation
Following esterification, the product is treated with acetic acid in a 1.2:1 molar ratio to form the acetate salt. This step enhances crystallinity and solubility in polar solvents, critical for downstream purification.
Purification and Isolation Techniques
Laboratory-Scale Purification
Crude Boc-Lys-OMe is purified via recrystallization from ethyl acetate/hexane (3:7) or column chromatography (silica gel, eluent: DCM/methanol 95:5). The acetate salt is precipitated by adding acetic acid to the free base solution, yielding >95% purity.
Table 1: Purification Efficiency Across Methods
Industrial-Scale Production
Large-scale synthesis employs reversed-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and acetonitrile/water gradients (10–40% acetonitrile over 30 minutes). Automated systems reduce solvent use by 40% compared to manual methods.
Comparative Analysis of Protecting Group Strategies
Boc vs. Fmoc and Z Groups
The Boc group’s stability under basic conditions and selective deprotection with trifluoroacetic acid (TFA) make it preferable for stepwise peptide synthesis. In contrast, Fmoc requires piperidine for removal, which can hydrolyze methyl esters prematurely.
Table 2: Protecting Group Performance
| Group | Deprotection Reagent | Stability (pH) | Side Reactions |
|---|---|---|---|
| Boc | TFA/DCM | 2–6 | Minimal |
| Fmoc | Piperidine/DMF | 7–9 | Ester hydrolysis |
| Z | HBr/AcOH | 1–3 | Over-deprotection |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Boc-Lys-OMe acetate salt undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide bond formation through amide coupling reactions
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: Utilizes reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in anhydrous solvents.
Major Products Formed
Hydrolysis: Produces N-tert-butoxycarbonyl-L-lysine.
Deprotection: Yields L-lysine methyl ester.
Coupling Reactions: Forms peptide bonds with other amino acids or peptides.
Scientific Research Applications
Boc-Lys-OMe acetate salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function through peptide synthesis.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Boc-Lys-OMe acetate salt primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during peptide synthesis, allowing for selective reactions at other functional groups. The ester group can be hydrolyzed to reveal the carboxylic acid, which can then participate in further coupling reactions .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Trends
- Acetate Salts : Enhance solubility and crystallinity in Boc-Lys-OMe and Hippuryl-His-Leu, critical for purification .
- Boc Group Utility : Provides temporary protection in SPPS, enabling selective deprotection under mild acidic conditions (e.g., TFA) .
- Yield vs. Complexity : Boc-Lys-OMe achieves high purity (≥95%) due to straightforward synthesis, whereas multi-step peptides (e.g., Boc-HN-Fca-...-OMe) face yield reductions .
Biological Activity
Boc-Lys-OMe acetate salt, also known as Nα-Boc-L-lysine methyl ester acetate salt, is a derivative of lysine that plays a crucial role in various biological and pharmaceutical applications. This compound is characterized by its unique structure, which includes a tert-butyloxycarbonyl (Boc) protecting group and a methyl ester, making it an essential building block in peptide synthesis and drug development.
Structure and Properties
The chemical formula for this compound is C₁₄H₂₈N₂O₆, with a molecular weight of 300.38 g/mol. Its structural features include:
- Boc Group : Protects the amino group, enhancing stability during synthesis.
- Methyl Ester : Increases lipophilicity, facilitating membrane permeability.
- Acetate Salt : Improves solubility in aqueous environments.
Biological Applications
1. Peptide Synthesis
this compound is widely utilized in the synthesis of peptides through solid-phase peptide synthesis (SPPS). Its protected lysine residue allows for selective coupling reactions, enabling the formation of complex biological molecules. The following table summarizes its role in peptide synthesis:
| Application | Description |
|---|---|
| Solid-Phase Synthesis | Key building block for constructing peptides. |
| Coupling Reactions | Facilitates selective reactions due to protection. |
| Yield Improvement | Enhances yields of desired peptide products. |
2. Drug Development
In pharmaceutical research, this compound is employed to develop new drugs targeting specific biological pathways. Its structural properties enable modifications that enhance drug efficacy and specificity. It has been shown to improve the pharmacokinetic profiles of peptide-based therapeutics.
Case Studies and Research Findings
Recent studies have demonstrated the effectiveness of this compound in various applications:
- Peptide Therapeutics : Research indicates that peptides synthesized using Boc-Lys-OMe exhibit improved binding affinities to target receptors, enhancing their therapeutic potential .
- Bioconjugation : The compound has been utilized in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules, facilitating targeted therapies .
- Gene Delivery Systems : Boc-Lys-OMe has been incorporated into gene delivery systems, improving the efficiency of delivering genetic material into cells, which is crucial for gene therapy applications .
Safety and Toxicity
While this compound is generally considered safe for use in research and pharmaceutical applications, it is essential to handle it with care due to potential hazards associated with chemical compounds. Safety data sheets should be consulted for specific handling and disposal guidelines.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Boc-Lys-OMe acetate salt, and how can purity be verified?
- Methodological Answer : this compound (CAS 15761-39-4) is typically synthesized via peptide coupling reactions using tert-butoxycarbonyl (Boc) protection for the lysine amine group, followed by esterification of the carboxyl group. Post-synthesis, purity is assessed using reversed-phase HPLC with UV detection at 220 nm for peptide bonds and acetate quantification via ion chromatography . Confirmatory tests for acetate ions include adding concentrated H₂SO₄ and ethanol to detect ester formation (fruity odor) .
Q. How does this compound behave in aqueous buffer systems, and what are its solubility constraints?
- Methodological Answer : Solubility is pH-dependent due to the lysine side chain’s amine group (pKa ~10.5) and the ester moiety. In acetate buffer (pH 4.6–5.6), the compound is moderately soluble (~50 mg/mL at 25°C). For experiments requiring higher solubility, use polar aprotic solvents like DMF or DMSO. Precipitation studies should include dynamic light scattering (DLS) to monitor aggregation .
Q. What analytical techniques are recommended for quantifying residual solvents or counterions in this compound?
- Methodological Answer : Residual solvents (e.g., methanol from esterification) are quantified via gas chromatography (GC) with flame ionization detection. Acetate counterions are analyzed using ion-exchange chromatography or titration with perchloric acid in non-aqueous media. For trace metal analysis (e.g., catalysts), inductively coupled plasma mass spectrometry (ICP-MS) is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?
- Methodological Answer : Stability discrepancies often arise from differences in humidity, temperature, or light exposure. Design accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-MS to track decomposition products (e.g., de-esterification or Boc-group cleavage). Use multivariate analysis (e.g., PCA) to identify critical degradation pathways and establish storage guidelines .
Q. What strategies optimize this compound’s compatibility with enzymatic assays, particularly amidase or protease systems?
- Methodological Answer : The ester group in Boc-Lys-OMe can interfere with enzymatic activity. Pre-incubate the compound with the enzyme in a buffered system (e.g., 50 mM Tris-HCl, pH 7.5) and monitor hydrolysis via LC-MS. Use competitive inhibitors (e.g., PMSF for serine proteases) to distinguish between specific and non-specific interactions .
Q. How do researchers validate the absence of racemization in this compound during synthesis or prolonged storage?
- Methodological Answer : Racemization is assessed using chiral HPLC with a crown ether-based column (e.g., Chirobiotic T) or circular dichroism (CD) spectroscopy. Compare retention times or spectral profiles against L- and D-lysine standards. For storage studies, track optical rotation ([α]D²⁵) monthly under controlled conditions .
Contradiction Analysis and Experimental Design
Q. Conflicting reports exist on this compound’s hygroscopicity. How can experimental variables be standardized?
- Methodological Answer : Hygroscopicity varies with particle size and crystallinity. Use micronized samples (particle size ≤10 µm via jet milling) and characterize crystallinity by XRPD. Conduct dynamic vapor sorption (DVS) studies at 25°C with humidity ramping (0–90% RH) to generate moisture sorption isotherms. Replicate conditions across labs using calibrated humidity chambers .
Q. What statistical approaches are recommended for meta-analyses of this compound’s cytotoxicity across diverse cell lines?
- Methodological Answer : Apply random-effects models to account for inter-study variability (e.g., cell type, exposure time). Normalize cytotoxicity data to positive controls (e.g., doxorubicin) and adjust for batch effects using ANOVA. Sensitivity analysis should exclude outliers identified via Grubbs’ test (α=0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
